![molecular formula C35H48Cl3N3ORu B12307792 [1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride](/img/structure/B12307792.png)
[1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride is an organometallic compound that features a ruthenium center coordinated to a complex ligand system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride typically involves the coordination of the ruthenium center with the respective ligands. This process often requires:
Starting Materials: Ruthenium precursors, such as ruthenium trichloride.
Ligands: 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene, trimethylammonio, and 2-i-propoxybenzylidene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Industrial Production Methods
Industrial production methods for such compounds are typically scaled-up versions of the laboratory synthesis, with additional considerations for cost, safety, and efficiency. This may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.
Purification Techniques: Such as crystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride can undergo various chemical reactions, including:
Oxidation and Reduction: The ruthenium center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands can be replaced by other ligands under appropriate conditions.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as sodium borohydride or hydrogen gas.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state ruthenium complex, while substitution could result in a new organometallic compound with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, such as hydrogenation, oxidation, and cross-coupling reactions.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Anticancer Agents: Some ruthenium complexes have shown potential as anticancer agents due to their ability to interact with DNA and induce cell death.
Imaging Agents: Ruthenium complexes can be used in imaging techniques due to their luminescent properties.
Industry
Chemical Synthesis: The compound can be used in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: It can be used in catalytic processes for environmental remediation, such as the degradation of pollutants.
Mechanism of Action
The mechanism of action of [1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride depends on its specific application. For example:
Catalysis: The ruthenium center can facilitate the activation of substrates, leading to the formation of new chemical bonds.
Biological Activity: The compound may interact with biomolecules, such as DNA or proteins, disrupting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[RuCl2(p-cymene)]2: A common ruthenium complex used in catalysis.
[Ru(bpy)3]2+: A ruthenium complex used in photochemistry and as a luminescent probe.
[RuCl2(PPh3)3]: Another ruthenium complex with applications in catalysis.
Uniqueness
[1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride is unique due to its specific ligand system, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C35H48Cl3N3ORu |
|---|---|
Molecular Weight |
734.2 g/mol |
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl-trimethylazanium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride |
InChI |
InChI=1S/C25H36N3.C10H12O.3ClH.Ru/c1-17-10-19(3)24(20(4)11-17)26-14-23(15-28(7,8)9)27(16-26)25-21(5)12-18(2)13-22(25)6;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h10-13,23H,14-15H2,1-9H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3 |
InChI Key |
YUMANVSTZFGSII-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC([N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C[N+](C)(C)C)C.CC(C)OC1=CC=CC=C1C=[Ru](Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


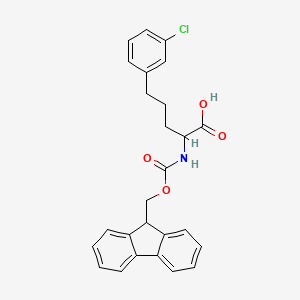

![Ethyl 3-(ethoxycarbonylamino)-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-2-carboxylate hydrochloride](/img/structure/B12307727.png)
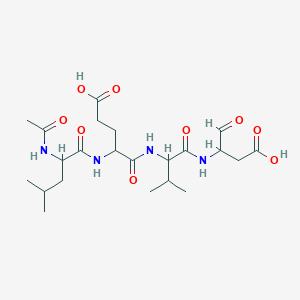
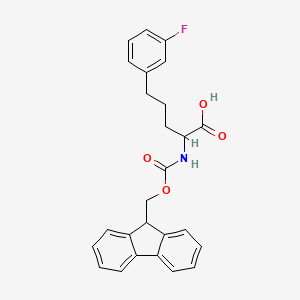

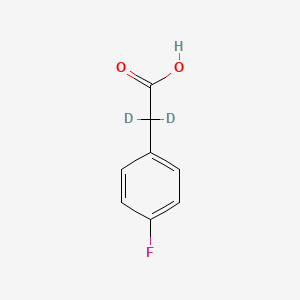
![rac-1-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, trans](/img/structure/B12307761.png)
![sodium;[(17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12307776.png)


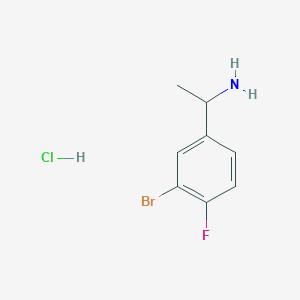
![N-methyl-N-(pyridin-2-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12307800.png)
![2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12307808.png)
